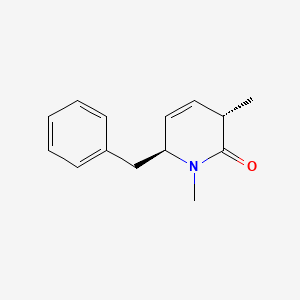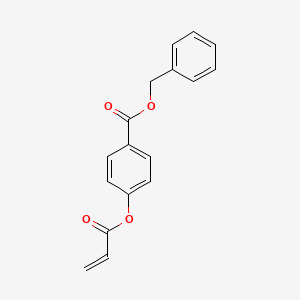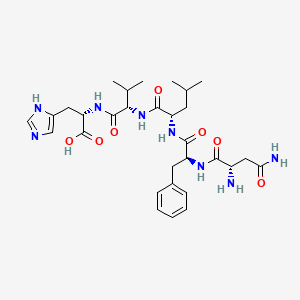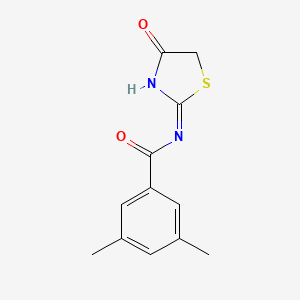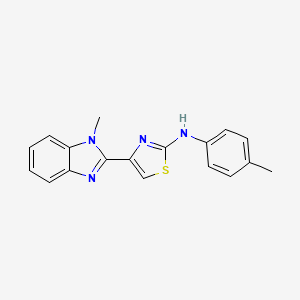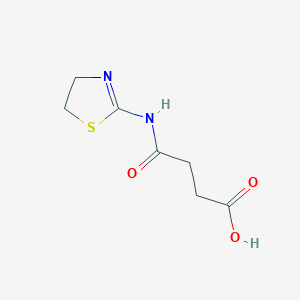
4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the Hantzsch synthesis, which is a multi-component reaction that combines a β-keto ester, an aldehyde, and a thiourea under acidic conditions . The reaction typically requires heating and can be carried out in a solvent such as ethanol or methanol. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs .
Análisis De Reacciones Químicas
4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid can be compared with other thiazole derivatives, such as:
4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-3-methylbenzoic acid: This compound has a similar structure but with a methyl group attached to the benzene ring, which can affect its biological activity and chemical properties.
2-(4,5-Dihydro-1,3-thiazol-2-ylamino)acetamide: This compound has an acetamide group instead of a butanoic acid group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications .
Propiedades
Número CAS |
342021-94-7 |
|---|---|
Fórmula molecular |
C7H10N2O3S |
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
4-(4,5-dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C7H10N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h1-4H2,(H,11,12)(H,8,9,10) |
Clave InChI |
JVYRUYSNFGMTMQ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N1)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


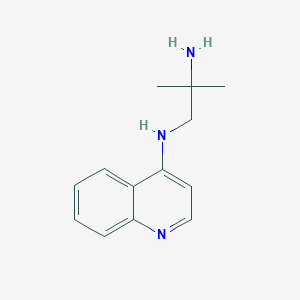
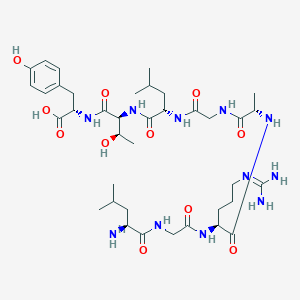
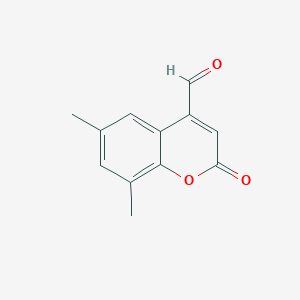


![5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine](/img/structure/B14239066.png)
